molecular formula C20H20N6O3 B2550555 6-{4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl}pyrimidin-4-ol CAS No. 2034361-61-8

6-{4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl}pyrimidin-4-ol

Cat. No.: B2550555
CAS No.: 2034361-61-8
M. Wt: 392.419
InChI Key: WRIJTXOHHZJEMM-UHFFFAOYSA-N
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Description

6-{4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl}pyrimidin-4-ol is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperazine moiety, and a methoxyphenyl group

Scientific Research Applications

6-{4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl}pyrimidin-4-ol has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl}pyrimidin-4-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a methoxy-substituted benzene derivative and a suitable leaving group.

    Formation of the Piperazine Moiety: The piperazine moiety can be synthesized through a cyclization reaction involving a suitable diamine and a dihaloalkane.

    Coupling Reactions: The final step involves coupling the pyrimidine ring, methoxyphenyl group, and piperazine moiety through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-{4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl}pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 6-{4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl}pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects such as reduced inflammation or cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl}pyrimidin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, for example, may enhance its binding affinity to certain molecular targets, while the piperazine moiety can improve its solubility and bioavailability.

Properties

IUPAC Name

4-[4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3/c1-29-15-4-2-14(3-5-15)16-10-18(23-12-21-16)25-6-8-26(9-7-25)20(28)17-11-19(27)24-13-22-17/h2-5,10-13H,6-9H2,1H3,(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIJTXOHHZJEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=O)NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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